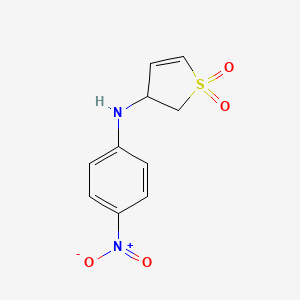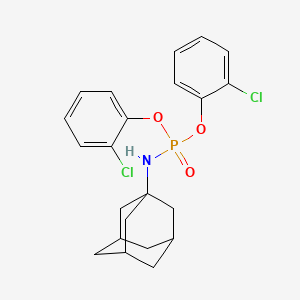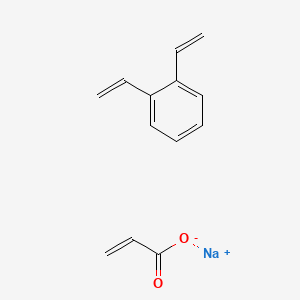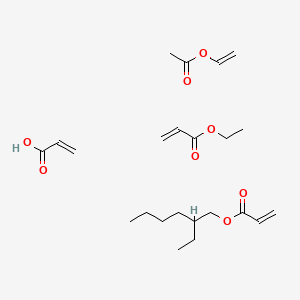![molecular formula C11H10N2O3 B14639957 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- CAS No. 52727-20-5](/img/structure/B14639957.png)
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- is an organic compound with a complex structure that includes a diazo group and an acetyloxyphenyl group
Vorbereitungsmethoden
The synthesis of 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 4-hydroxyacetophenone to introduce the acetyloxy group, followed by diazotization to introduce the diazo group. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo compound. Industrial production methods may involve similar steps but are optimized for scale, yield, and safety.
Analyse Chemischer Reaktionen
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The diazo group can participate in substitution reactions, often with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- involves its diazo group, which can act as a source of nitrogen for various reactions. The compound can interact with molecular targets through electrophilic or nucleophilic pathways, depending on the reaction conditions. These interactions can lead to the formation of new bonds and the modification of existing structures.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- include:
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-: This compound has a trifluoromethoxy group instead of a diazo group, leading to different reactivity and applications.
1-Phenyl-2-propanone: Known for its use in organic synthesis, this compound lacks the acetyloxy and diazo groups, making it less reactive in certain contexts. The uniqueness of 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
52727-20-5 |
|---|---|
Molekularformel |
C11H10N2O3 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
[4-(3-diazo-2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C11H10N2O3/c1-8(14)16-11-4-2-9(3-5-11)6-10(15)7-13-12/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
ZGSCDSGHRQTOTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)

![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
![Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-](/img/structure/B14639893.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
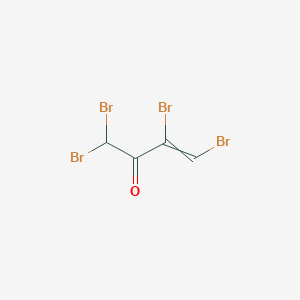
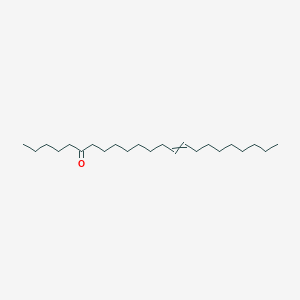
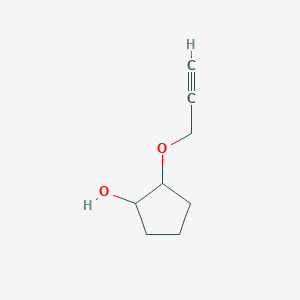
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
